molecular formula C10H13NO2 B13518930 4-(Aminomethyl)-3,5-dimethylbenzoic acid

4-(Aminomethyl)-3,5-dimethylbenzoic acid

Cat. No.: B13518930
M. Wt: 179.22 g/mol
InChI Key: IUXPJCQJYZLUFQ-UHFFFAOYSA-N
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Description

Significance and Research Context of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid and its derivatives are foundational scaffolds in both organic and medicinal chemistry. wikipedia.org Their prevalence stems from their natural occurrence, synthetic versatility, and wide range of biological activities. ijcrt.org In industrial organic synthesis, benzoic acid is a crucial precursor for many substances, including phenol (B47542) and benzoate (B1203000) plasticizers. wikipedia.org Its salts, such as sodium benzoate, are widely used as food preservatives due to their ability to inhibit the growth of microbes in acidic conditions. ijcrt.org

In medicinal chemistry, the benzoic acid nucleus is a common feature in numerous therapeutic agents. preprints.org The carboxylic acid group can participate in key interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. The aromatic ring serves as a rigid scaffold that can be functionalized with various substituents to modulate the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The diverse applications of benzoic acid derivatives in medicine are extensive. They form the structural basis for drugs with activities including:

Antimicrobial and Antifungal Agents: Salicylic acid and its derivatives are well-known for their antiseptic properties. preprints.org

Anti-inflammatory Drugs: The structure is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like sodium salicylate. preprints.org

Diuretics: Compounds like Furosemide contain the benzoic acid moiety. preprints.org

Anticancer Agents: Researchers have found that compounds possessing a benzoic acid nucleus can exhibit significant anticancer potential, leading to the synthesis of numerous derivatives for evaluation against various cancer cell lines. researchgate.net

The ability to easily modify the substitution pattern on the benzene (B151609) ring allows chemists to create large libraries of related compounds for drug discovery screening, making it a privileged structure in the search for new therapeutic agents. preprints.orgacs.org

Historical Perspective on the Synthesis and Exploration of Substituted Aminobenzoic Acids

The study of substituted aminobenzoic acids has a rich history intertwined with the development of synthetic chemistry and pharmacology. One of the most prominent members of this class is para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid. PABA was first identified as a chemical compound in 1863 and was later recognized for its vitamin-like properties in 1939. nih.gov It is an essential nutrient for many microorganisms, serving as a precursor in the biosynthesis of folic acid. nih.gov This biochemical role later became the basis for the development of sulfonamide antibiotics, which act by inhibiting the enzyme that incorporates PABA into folic acid.

The synthesis of aminobenzoic acid derivatives has evolved significantly over time. Early industrial methods for producing benzoic acid involved the hydrolysis of benzotrichloride, which often resulted in chlorinated byproducts. wikipedia.org The development of air oxidation of toluene (B28343) provided a cleaner route. wikipedia.org The synthesis of aminobenzoic acids often involves the nitration of a benzoic acid precursor, followed by the reduction of the nitro group to an amine. For example, a common retrosynthetic analysis for 4-aminobenzoic acid starts from toluene, which undergoes Friedel-Crafts alkylation, followed by nitration at the para position, oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group. youtube.com

Throughout the 20th century, chemists developed a wide array of synthetic methods to create diverse aminobenzoic acid analogs. These methods include reacting aminobenzoic acids with various aromatic halides, aldehydes, and ketones to produce derivatives with new functionalities. nih.govresearchgate.net This synthetic exploration has been driven by the utility of PABA and its analogs as versatile building blocks for creating more complex molecules, including pharmaceuticals, dyes, and polymers. nih.govresearchgate.net The structural versatility, allowing for substitutions at both the amino and carboxyl groups, makes this class of compounds particularly suitable for generating combinatorial libraries for drug discovery. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(aminomethyl)-3,5-dimethylbenzoic acid

InChI

InChI=1S/C10H13NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3,(H,12,13)

InChI Key

IUXPJCQJYZLUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN)C)C(=O)O

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Aminomethyl 3,5 Dimethylbenzoic Acid

Advanced Synthetic Routes from Precursors and Related Intermediates

The construction of 4-(aminomethyl)-3,5-dimethylbenzoic acid hinges on the effective functionalization of the 3,5-dimethylbenzoic acid core. This precursor is commonly synthesized via the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). One established laboratory method involves refluxing mesitylene with dilute nitric acid. prepchem.com Industrial-scale production often utilizes catalytic oxidation with compressed air in the presence of a cobalt acetate (B1210297) catalyst and an acetic acid solvent, a method that achieves high conversion rates. google.com Other approaches involve composite catalysts and co-catalysts to improve efficiency and reduce equipment corrosion by avoiding harsh acidic solvents. semanticscholar.orggoogle.com

Once 3,5-dimethylbenzoic acid is obtained, the primary challenge lies in the regioselective introduction of the aminomethyl moiety at the C4 position. The existing methyl and carboxylic acid groups direct this substitution. Several advanced strategies are employed to achieve this.

Catalytic reduction is a cornerstone of aminomethylation, typically involving the hydrogenation of a nitrogen-containing precursor group such as a nitrile (cyano) or an imine.

One plausible pathway involves the synthesis of the intermediate 4-cyano-3,5-dimethylbenzoic acid . uni.lu Although specific synthesis routes for this intermediate are not extensively detailed, it could logically be prepared from 4-amino-3,5-dimethylbenzoic acid via a Sandmeyer reaction. Subsequent catalytic hydrogenation of the cyano group would yield the desired aminomethyl group. This reduction is highly efficient and can be accomplished using various catalytic systems.

Catalyst SystemSubstrate TypeConditionsOutcome
H₂ / Palladium on Carbon (Pd/C)Aromatic NitrilesModerate pressure and temperatureHigh yield of primary amine
H₂ / Raney Nickel (Ra-Ni)Aromatic NitrilesOften requires ammonia (B1221849) to prevent side reactionsEffective for primary amine synthesis
Lithium Aluminum Hydride (LiAlH₄)Aromatic NitrilesAhydrous ether or THFPotent chemical reduction to primary amine

Another powerful catalytic reduction method is reductive amination . This process involves the reaction of a carbonyl compound, in this case, a hypothetically prepared 4-formyl-3,5-dimethylbenzoic acid , with an amine source (like ammonia) to form an imine in situ. This imine is then immediately reduced to the amine. youtube.com Mild reducing agents are preferred as they can selectively reduce the iminium ion in the presence of the initial aldehyde, maximizing yield. masterorganicchemistry.com The feasibility of this approach is supported by similar transformations on structurally related molecules like 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid. 5z.com

Reducing AgentKey FeaturesTypical pH
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines/iminium ions over ketones/aldehydes. masterorganicchemistry.comMildly acidic (pH 4-5)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective; tolerates acid-sensitive functional groups. organic-chemistry.orgOften used with a catalytic amount of acetic acid
α-Picoline-boraneEfficient agent that can be used in various solvents, including methanol (B129727) and water. researchgate.netMildly acidic

Amidomethylation offers a more direct route to introduce a protected aminomethyl group onto the aromatic ring. This strategy involves an electrophilic substitution reaction where the aromatic ring attacks an N-acyliminium ion, typically generated from an amide and formaldehyde (B43269).

A notable example of this strategy is the regioselective amidomethylation of 4-aminobenzoic acid with hydroxymethylphthalimide to synthesize 4-amino-3-(aminomethyl)benzoic acid. researchgate.net This precedent suggests that a similar reaction could be applied to 3,5-dimethylbenzoic acid. The electrophilic attack would be directed to the C4 position, which is activated by the two ortho-methyl groups and para to the deactivating, meta-directing carboxylic acid group. The resulting phthalimidomethyl intermediate can then be deprotected, commonly with hydrazine, to reveal the primary aminomethyl group. This method provides excellent control over regioselectivity and avoids harsh reduction conditions.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Benzoic acid derivatives are known to be suitable substrates for various MCRs that lead to the formation of complex heterocyclic structures like isoindolinones. beilstein-journals.orgnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical pathway can be envisioned. A Mannich-type MCR could theoretically be employed, reacting 3,5-dimethylbenzoic acid, formaldehyde, and an amine source (e.g., ammonia or a protected amine). The reaction would proceed via the formation of an electrophilic iminium ion from formaldehyde and the amine, which would then be attacked by the electron-rich aromatic ring of 3,5-dimethylbenzoic acid. The success of such a reaction would depend heavily on optimizing conditions to favor the desired C-C bond formation at the C4 position.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to maximize yield, purity, and safety while minimizing costs and environmental impact. numberanalytics.com For the synthesis of aromatic compounds like this compound, several factors are critical. frontiersin.orgnih.govnih.gov

Key parameters for optimization include:

Catalyst Selection and Loading: In catalytic reduction steps, the choice of catalyst (e.g., Pd, Pt, Ni) and its support can dramatically influence reaction rates and selectivity. Optimizing the catalyst loading is crucial to balance reaction efficiency with cost.

Solvent Effects: The reaction solvent can affect solubility, reaction kinetics, and product isolation. For instance, in reductive aminations, solvents like dichloroethane or methanol are common, and their choice can impact the stability of the reducing agent and intermediates. organic-chemistry.org

Temperature and Pressure: These parameters are vital, particularly for hydrogenations. Higher pressures can increase reaction rates but require specialized industrial equipment. Temperature must be carefully controlled to prevent side reactions or catalyst degradation. google.com

pH Control: In reactions like reductive amination, maintaining the optimal pH is essential for the formation of the imine intermediate without deactivating the amine nucleophile. masterorganicchemistry.com

Purification: Developing a scalable purification strategy, such as crystallization over chromatographic methods, is essential for large-scale production to ensure high purity of the final product. prepchem.com

The development of continuous-flow microreaction processes represents a modern approach to scalable synthesis, offering enhanced safety, efficiency, and selectivity for reactions like the nitration of aromatic compounds, which can be a key step in introducing nitrogen-containing functionalities. rsc.org

Novel Synthetic Innovations for Structural Analogues with Similar Motifs

The synthetic methodologies developed for this compound can be adapted to create a diverse library of structural analogues. Such analogues are valuable in fields like medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Innovations in synthesis can be achieved by modifying the core components of the established routes:

Varying the Benzoic Acid Core: By starting with different substituted benzoic acids (e.g., 3,5-diethylbenzoic acid, 3-chloro-5-methylbenzoic acid), analogues with modified aromatic rings can be produced.

Modifying the Amine Component: In the reductive amination pathway, using primary or secondary amines instead of ammonia allows for the synthesis of N-substituted analogues (secondary or tertiary aminomethyl groups).

Altering the Linker: The aminomethyl group can be replaced with other functional linkers. For example, starting with 4-(bromomethyl)benzoic acid esters allows for facile substitution with various nucleophiles, including different cyclic amines, to produce a wide range of benzamides after hydrolysis and coupling. nih.gov This modular approach has been used to synthesize analogues based on thiophene (B33073) and other heterocyclic scaffolds. nih.gov

These strategies enable the systematic modification of the molecule's structure, allowing for the fine-tuning of its chemical and biological properties.

Chemical Reactivity and Functionalization Pathways

Exploration of Amino Group Reactivity and Derivatization

The primary amino group in the benzylic position is a key site for nucleophilic reactions, making it a versatile handle for introducing a variety of functionalities. Common derivatization strategies focus on acylation, alkylation, and the formation of Schiff bases.

Acylation of the amino group is a frequently employed transformation, typically achieved by reacting the parent compound with acyl chlorides or anhydrides under basic conditions. This reaction leads to the formation of stable amide derivatives. A range of acylating agents can be utilized to append different functionalities, thereby modulating the physicochemical properties of the resulting molecule.

Another important derivatization pathway is N-alkylation. This can be accomplished through reactions with alkyl halides or via reductive amination. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a particularly effective method for introducing a wide range of alkyl groups.

Furthermore, the primary amine can react with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines or utilized as intermediates in other transformations. The reactivity of the amino group can be influenced by the electronic nature of the substituents on the aromatic ring.

Derivatization Reaction Reagent Class Functional Group Formed Typical Conditions
N-AcylationAcyl chlorides, AnhydridesAmideBasic, aprotic solvent
N-AlkylationAlkyl halidesSecondary or Tertiary AmineBase, polar solvent
Reductive AminationAldehydes, KetonesSecondary or Tertiary AmineReducing agent (e.g., NaBH₃CN)
Schiff Base FormationAldehydes, KetonesImineMild acid or base catalyst

Carboxylic Acid Functionalization and Esterification

The carboxylic acid group of 4-(aminomethyl)-3,5-dimethylbenzoic acid is susceptible to a variety of functionalization reactions, with esterification being the most prominent. The presence of two methyl groups ortho to the carboxylic acid introduces steric hindrance, which can affect the rate and efficiency of esterification reactions. acs.org

Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, can be employed. sigmaaldrich.com However, for more sterically hindered alcohols or to achieve higher yields under milder conditions, coupling agents are often utilized. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters by activating the carboxylic acid. wikipedia.org Other methods, including the use of triethyloxonium (B8711484) fluoroborate or Yamaguchi esterification, are also effective for sterically hindered carboxylic acids. acs.orgorganic-chemistry.org

Beyond esterification, the carboxylic acid can be converted into other functional groups. For instance, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, it can be converted to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, providing a highly reactive intermediate for the synthesis of amides and other acyl derivatives.

Reaction Type Reagents Product Notes
Fischer EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)EsterEquilibrium reaction; may require excess alcohol
DCC/DMAP CouplingAlcohol, DCC, DMAPEsterMild conditions, good for sterically hindered substrates wikipedia.org
ReductionLiAlH₄Primary AlcoholStrong reducing agent
Acyl Chloride FormationSOCl₂, (COCl)₂Acyl ChlorideHighly reactive intermediate

Aromatic Ring Modification and Substituent Introduction

The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents. The position of substitution is dictated by the directing effects of the groups already present on the ring. wikipedia.org

The three substituents—aminomethyl, two methyl groups, and a carboxylic acid—exert competing electronic effects.

The aminomethyl group is generally considered an activating, ortho-, para-director.

The two methyl groups are weakly activating and ortho-, para-directing. purechemistry.org

The carboxylic acid group is a deactivating, meta-director. studymind.co.uk

The combined influence of these groups suggests that incoming electrophiles will preferentially substitute at the positions ortho to the aminomethyl and methyl groups (positions 2 and 6), which are also meta to the carboxylic acid. The activating nature of the alkyl groups would likely dominate over the deactivating effect of the carboxyl group in directing the substitution. libretexts.org

Applications As a Molecular Building Block and Scaffold in Advanced Synthesis

Utilization in Pseudopeptide and Peptidomimetic Synthesis

The development of pseudopeptides and peptidomimetics is a critical area of medicinal chemistry, aiming to create molecules that mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. rsc.orgnih.gov Structurally related compounds, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), have been effectively used as building blocks in the synthesis of these peptide analogs. nih.govresearchgate.net These aminobenzoic acid derivatives serve as rigid scaffolds that can replace or modify standard amino acid residues within a peptide sequence, thereby constraining the conformational flexibility of the resulting molecule. nih.govnih.gov This conformational constraint is a key strategy in designing peptidomimetics with enhanced biological activity. mdpi.com

The synthesis of pseudopeptides often involves solid-phase techniques, where the aminobenzoic acid core is attached to a resin, and peptide chains are elongated from either the amino or carboxyl terminus. nih.gov For example, a branched pseudopeptide has been successfully synthesized on a solid phase using an AmAbz scaffold, demonstrating the utility of this class of compounds in creating complex, non-natural peptide structures. nih.gov The bifunctional nature of 4-(Aminomethyl)-3,5-dimethylbenzoic acid, with its primary amine and carboxylic acid, allows for its seamless integration into standard peptide synthesis protocols.

Role in Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening and drug discovery. beilstein-journals.org The rigid and polyfunctional nature of aminobenzoic acid derivatives makes them excellent scaffolds for such libraries. nih.gov A core molecule like this compound can be systematically derivatized at its reactive sites—the amino and carboxyl groups—to generate a vast array of related compounds.

For instance, a library of over 2,000 compounds was created using 3-amino-5-hydroxybenzoic acid as the core structure, where the amino and hydroxyl groups were variably substituted. nih.gov Similarly, 4-Amino-3-(aminomethyl)benzoic acid has been identified as a promising scaffold for combinatorial chemistry applications. nih.govresearchgate.net The general approach involves attaching the benzoic acid moiety to a solid support and then reacting the amino group with a diverse set of building blocks. This "split-and-pool" synthesis strategy allows for the efficient creation of large and diverse chemical libraries. nih.gov The resulting collections of molecules can then be screened for biological activity, leading to the identification of novel drug candidates. nih.gov

Development of Novel Drug Discovery Scaffolds and Chemical Probes

A molecular scaffold is the core structure of a molecule to which various functional groups are attached. In drug discovery, identifying novel scaffolds is crucial for developing new therapeutic agents with unique mechanisms of action. nih.gov Aminobenzoic acid derivatives have emerged as valuable scaffolds in this context. nih.govnih.gov For example, substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. mdpi.com The benzoic acid core provides a rigid framework for the optimal positioning of functional groups that interact with the target proteins.

In addition to serving as scaffolds for potential drugs, these molecules can also be developed into chemical probes. nih.gov Chemical probes are essential tools for studying biological processes, as they allow for the selective modulation or detection of specific proteins or pathways. researchgate.net A molecule like this compound could be functionalized with reporter groups, such as fluorescent tags or biotin, to create probes for identifying and characterizing new biological targets. escholarship.org The development of such probes often involves modifying a known bioactive scaffold to incorporate these reporter functionalities without compromising its binding affinity for the target.

Application AreaScaffold ExampleTherapeutic Target/Function
Drug Discovery 2,5-Substituted benzoic acidMcl-1/Bfl-1 (Anti-apoptotic proteins)
Chemical Probes Functionalized aminobenzoic acidsTarget identification and validation
Enzyme Inhibition 4-(acylaminomethyl)benzamidesFarnesyltransferase, cdc2 kinase

Integration into Polyfunctional Three-Dimensional Molecular Architectures

The creation of well-defined, three-dimensional molecular architectures is a significant goal in supramolecular chemistry and materials science. Building blocks with defined geometries and multiple functional groups are essential for the bottom-up construction of these complex structures. nih.gov Aminobenzoic acid derivatives, with their rigid aromatic core and divergent functional groups, are well-suited for this purpose. nih.gov

The self-assembly of amino acid derivatives, driven by non-covalent interactions such as hydrogen bonding and π-stacking, can lead to the formation of ordered nanostructures. rsc.orgbeilstein-journals.org While specific studies on the self-assembly of this compound are not prevalent, the principles governing the assembly of similar molecules suggest its potential in forming higher-order structures. Furthermore, the bifunctional nature of this compound allows for its use in the synthesis of macrocycles, where the molecule can act as a rigid linker to create large, cyclic structures with defined shapes and cavities. researchgate.netresearchgate.net These macrocyclic structures can have applications in host-guest chemistry, molecular recognition, and as novel therapeutic agents.

Precursor in Complex Molecule Synthesis (e.g., Bioactive Peptides, Heterocycles)

In organic synthesis, a precursor is a compound that is a starting material for the creation of another, more complex molecule. Aminobenzoic acids are versatile precursors for a wide range of biologically active compounds. nih.gov They are key building blocks in the biosynthesis of numerous natural products.

In synthetic chemistry, 4-(aminomethyl)benzoic acid has been incorporated into bioactive pentapeptides, demonstrating its utility as a non-natural amino acid that can impart specific structural and functional properties to the resulting peptide. The rigid nature of the benzoic acid core can be used to create conformationally constrained peptides, which often exhibit enhanced biological activity and stability. nih.govnih.gov

Furthermore, the functional groups of aminobenzoic acid derivatives can be utilized to construct various heterocyclic ring systems, which are common motifs in pharmaceuticals. nih.gov For example, the amino and carboxyl groups can participate in cyclization reactions to form fused ring systems. The versatility of aminobenzoic acids as precursors makes them valuable starting materials for the synthesis of a diverse array of complex and biologically relevant molecules.

Advanced Spectroscopic and Structural Elucidation of 4 Aminomethyl 3,5 Dimethylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of 4-(Aminomethyl)-3,5-dimethylbenzoic acid in solution. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for unambiguous assignment and insight into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl groups, and the aminomethyl moiety. The two aromatic protons are chemically equivalent and appear as a singlet, a result of the symmetrical substitution pattern on the benzene (B151609) ring. The six protons of the two methyl groups at positions 3 and 5 also produce a sharp singlet, indicating their identical chemical environment. The methylene (B1212753) (-CH₂) protons of the aminomethyl group typically appear as a singlet, while the amine (-NH₂) protons often present as a broad singlet due to quadrupole broadening and potential chemical exchange with the solvent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides further structural confirmation. mdpi.com Key signals include those for the carboxyl carbon (-COOH), which appears at the lowest field due to its deshielded nature. The quaternary aromatic carbons (C1, C3, C4, C5) and the two equivalent aromatic CH carbons (C2, C6) can be distinguished based on their chemical shifts and substitution. The carbons of the two equivalent methyl groups and the methylene carbon of the aminomethyl group appear at a higher field. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments. mdpi.com

Conformational analysis, particularly concerning the rotation around the C-C and C-N bonds of the aminomethyl substituent, can be inferred from the NMR data. dntb.gov.uanih.gov The observation of sharp, well-defined signals at room temperature suggests relatively free rotation around these bonds on the NMR timescale.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures such as 3,5-dimethylbenzoic acid and other substituted benzoic acids. chemicalbook.comchemicalbook.com

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH (C2, C6) ~7.7 ~128-130
Methyl CH₃ (at C3, C5) ~2.3 ~20-22
Methylene CH₂ ~3.8-4.0 ~45-50
Amine NH₂ Broad singlet -
Carboxyl COOH Broad singlet ~168-172
Aromatic C1 - ~130-132
Aromatic C3, C5 - ~138-140
Aromatic C4 - ~142-145

Single Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, this technique reveals not only the molecular geometry but also the intricate network of intermolecular interactions that govern its crystal packing. mdpi.comresearchgate.netmdpi.com

The molecule's structure is defined by a planar benzene ring substituted with a carboxylic acid group, an aminomethyl group, and two methyl groups. In the crystalline state, the zwitterionic form, where the proton from the carboxylic acid has transferred to the amino group, is highly probable. This results in a carboxylate group (-COO⁻) and an ammonium (B1175870) group (-NH₃⁺).

The crystal packing is dominated by a robust network of hydrogen bonds. researchgate.net The ammonium group acts as a hydrogen bond donor, forming strong N-H···O interactions with the carboxylate groups of neighboring molecules. nih.gov This typically leads to the formation of supramolecular structures, such as one-dimensional chains or two-dimensional sheets. researchgate.netnih.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry can provide the accurate mass of this ion, which is used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation pathways. mdpi.comresearchgate.net The fragmentation of the [M+H]⁺ ion of this compound is expected to follow characteristic pathways dictated by the functional groups present.

Plausible Fragmentation Pathways:

Loss of Water (H₂O): A common initial fragmentation step for protonated carboxylic acids is the neutral loss of a water molecule.

Loss of Formic Acid (HCOOH): The entire carboxylic acid group can be lost as formic acid.

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group is a highly probable pathway. This would result in the formation of a stable benzylic cation or related fragments.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is another possible fragmentation route.

The analysis of these fragmentation patterns provides a structural fingerprint of the molecule, confirming the connectivity of the different functional groups. nih.govmdpi.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound. nih.gov The spectra are characterized by absorption bands or scattering peaks corresponding to the specific vibrational modes of the molecule's chemical bonds. scirp.org

Key Vibrational Modes:

O-H and N-H Stretching: In the solid state, due to strong hydrogen bonding, the O-H stretch of the carboxylic acid and the N-H stretches of the amino group appear as very broad and complex bands in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid group is a very strong and characteristic band in the FT-IR spectrum, usually found between 1680 and 1710 cm⁻¹. Its position can be influenced by hydrogen bonding. scirp.org

N-H Bending: The scissoring vibration of the -NH₂ group appears around 1600-1650 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically give rise to a group of bands in the 1450-1600 cm⁻¹ region.

CH₃ and CH₂ Vibrations: C-H stretching vibrations for the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range. Bending vibrations for these groups appear in the 1375-1465 cm⁻¹ region. ijstr.org

C-O Stretching and O-H Bending: These modes, associated with the carboxylic acid group, are often coupled and appear in the 1210-1440 cm⁻¹ range.

Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov For instance, the symmetric stretching of the aromatic ring is often more prominent in the Raman spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to aid in the precise assignment of the observed vibrational bands. researchgate.netresearchgate.netresearchgate.net

Table 2: Characteristic FT-IR and Raman Bands for this compound Frequencies are approximate and based on data from similar aromatic carboxylic acids. nist.govresearchgate.netrsc.org

Vibrational Mode Approximate Frequency (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H, N-H Stretch (H-bonded) 2500-3300 Strong, Broad Weak
Aromatic/Aliphatic C-H Stretch 2850-3100 Medium Strong
Carbonyl C=O Stretch 1680-1710 Very Strong Medium
N-H Bend 1600-1650 Medium Weak
Aromatic C=C Stretch 1450-1600 Medium-Strong Strong
CH₂/CH₃ Bend 1375-1465 Medium Medium
C-O Stretch / O-H Bend 1210-1440 Strong Weak

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Mechanisms of Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability, phase transitions, and decomposition of materials. When this compound is used as a ligand to form metal complexes, TGA and DSC provide critical insights into the behavior of these coordination compounds upon heating. d-nb.info

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a typical hydrated metal complex of this compound, the TGA curve would likely show a multi-step decomposition process. researchgate.net

Dehydration: An initial weight loss at lower temperatures (typically below 150°C) corresponds to the removal of lattice or coordinated water molecules. d-nb.info

Ligand Decomposition: At higher temperatures, subsequent weight loss steps correspond to the thermal decomposition and pyrolysis of the organic ligand. orientjchem.org

Final Residue: The process continues until a stable metal oxide is formed as the final residue at high temperatures. researchgate.net The percentage of the final residue can be used to confirm the stoichiometry of the complex.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve reveals thermal events such as melting, crystallization, and decomposition. researchgate.net Endothermic peaks often correspond to dehydration and melting, while exothermic peaks typically indicate decomposition or phase transitions to a more stable crystalline form. nih.gov The combination of TGA and DSC allows for a comprehensive understanding of the thermal stability and decomposition pathway of the metal complexes. orientjchem.org

Table 3: Hypothetical Thermal Analysis Data for a Dihydrate Metal(II) Complex of the Title Compound This table represents a typical decomposition pattern for a coordination complex. d-nb.infoorientjchem.org

Temperature Range (°C) TGA Event Mass Loss (%) DSC Event
80-120 Loss of 2 H₂O molecules Corresponds to 2 moles of water Endothermic Peak
250-400 Decomposition of organic ligand (Part 1) Varies Exothermic Peak
400-600 Decomposition of organic ligand (Part 2) Varies Exothermic Peak
>600 Stable Residue Corresponds to metal oxide -

Computational Chemistry Investigations and Structure Activity Relationship Studies

Quantum Mechanical Calculations and Electronic Structure Analysis

There is a notable absence of specific studies employing quantum mechanical calculations to analyze the electronic structure of 4-(Aminomethyl)-3,5-dimethylbenzoic acid. Such calculations are fundamental in understanding the molecule's geometry, orbital energies, and electrostatic potential, which in turn influence its reactivity and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of new compounds and optimizing lead candidates in drug discovery. nih.govresearchgate.net For a reliable QSAR model, a dataset of structurally related compounds with experimentally determined biological activities is necessary. nih.gov At present, there are no specific QSAR models reported in the literature that have been developed or validated for predicting the biological activity of this compound and its derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.netajchem-a.com This method is crucial for understanding the binding mode and affinity of a potential drug candidate to its biological target. nih.govnih.gov While the principles of molecular docking are well-established, specific docking studies involving this compound with any particular biological target have not been detailed in available research.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and stability. nih.govnih.gov These simulations are valuable for understanding how a molecule might behave in a biological environment. nih.gov Despite the power of this technique, there is a lack of published MD simulation studies focused specifically on this compound to characterize its conformational landscape and stability.

In Silico Prediction of Pharmacokinetic Parameters in Research Models

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital in the early stages of drug development to assess the potential pharmacokinetic profile of a compound. researchgate.netnih.govresearchgate.net These predictive models can estimate properties like solubility, permeability, and metabolic stability. nih.gov However, specific in silico ADME predictions for this compound are not readily found in scientific databases, which would be essential for evaluating its drug-like properties.

Biological Activity and Mechanistic Research in in Vitro and Pre Clinical in Vivo Models

Investigation of Derivatives for Anti-inflammatory Research in Cellular Models

Direct research focused on the anti-inflammatory properties of 4-(aminomethyl)-3,5-dimethylbenzoic acid derivatives is not extensively documented in publicly available literature. However, studies on structurally related compounds, particularly analogs of γ-aminobutyric acid (GABA) like gabapentin (B195806), provide insights into potential anti-inflammatory applications.

One prominent strategy involves the creation of mutual prodrugs. For instance, researchers have synthesized prodrugs by conjugating gabapentin with various non-steroidal anti-inflammatory drugs (NSAIDs) using glycol spacers. mdpi.com The primary goal of this approach is to mask the free carboxylic acid group of the NSAID, which is often associated with gastric irritation, while potentially achieving a synergistic analgesic effect. mdpi.com In a similar vein, mutual prodrugs of gabapentin have been developed with phenolic and alcoholic antioxidants, such as eugenol (B1671780) and thymol (B1683141), which also possess inherent analgesic and anti-inflammatory activities. researchgate.net Evaluation of these conjugates in rat models using the egg-white induced edema method demonstrated that they possess significant anti-inflammatory activity compared to a control group. researchgate.net

These findings suggest a viable strategy for developing derivatives of this compound. By conjugating it with known anti-inflammatory agents, it may be possible to create novel compounds with improved therapeutic profiles, although specific studies on derivatives of this particular molecule are required to validate this hypothesis. Other research into various chemical classes, such as phloroglucinol (B13840) derivatives and aminoguanidine (B1677879) derivatives, has also shown promise in developing agents that inhibit key inflammatory mediators like nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-6, or enzymes in the arachidonic acid pathway like cyclooxygenase and lipoxygenase. google.commdpi.com

Exploration of Antimicrobial Properties in Microbial Assays

The aminobenzoic acid framework is a recognized pharmacophore in the development of antimicrobial agents. Research into derivatives of 4-aminobenzoic acid (PABA) and structurally similar molecules has revealed significant potential for antibacterial and antifungal activity.

A notable study focused on a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, which share a similar aminomethyl benzoic acid core. These compounds were found to be potent antibacterial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. mdpi.com Several derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. Further investigation showed these compounds to have bactericidal action, effectively inhibiting and eradicating bacterial biofilms. mdpi.com

Similarly, the derivatization of PABA into Schiff bases has yielded compounds with a broad spectrum of antimicrobial activity. nih.govresearchgate.net By reacting PABA with various aromatic aldehydes, researchers created molecules with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values starting from 15.62 µM, and broad-spectrum antifungal properties with MICs as low as 7.81 µM. nih.gov Quantitative structure-activity relationship (QSAR) studies on other PABA derivatives have indicated that Schiff's bases are generally more potent than ester derivatives and that the presence of electron-withdrawing groups can enhance antimicrobial activity against certain strains. chitkara.edu.in

These studies collectively indicate that the this compound scaffold is a promising template for the design of novel antimicrobial drugs.

Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives

Compound ClassTarget Organism(s)Key Findings (MIC values)Source
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivativesStaphylococcus aureus, Enterococcus faecalis, Bacillus subtilisMIC values as low as 0.78 µg/mL. Potent against staphylococci and enterococci. mdpi.com
4-Aminobenzoic acid (PABA) Schiff basesMethicillin-resistant S. aureus (MRSA), various fungiAntibacterial MIC from 15.62 µM; Antifungal MIC from 7.81 µM. nih.gov
N'-(substituted benzylidene)-4-(benzylidene amino)benzohydrazideS. aureus, B. subtilis, C. albicans, A. nigerCompound with 3-bromo benzylidene most potent against B. subtilis (pMIC = 2.11 µM/ml). chitkara.edu.in

Research into Anticancer Activities and Cellular Pathways in Cell Lines

Derivatives of aminobenzoic acid and related structures have been investigated for their potential as anticancer agents, with studies identifying activity against various cancer cell lines and elucidating underlying cellular mechanisms.

Schiff base derivatives of 4-aminobenzoic acid have demonstrated notable cytotoxicity against the human hepatocellular carcinoma cell line, HepG2, with some compounds showing IC₅₀ values as low as 15.0 µM. nih.govresearchgate.net This suggests that modification of the amino group can impart significant anticancer activity to the aminobenzoic acid scaffold.

Research on other complex molecules incorporating a 3,5-dimethylphenyl group, which is present in this compound, has also shown promise. One such compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, acts as an inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway. mdpi.com This compound inhibited the growth of HCT116 colon cancer cells with an EC₅₀ of 7.1 µM. mdpi.com The dysregulation of the WNT pathway is a known factor in the proliferation of certain cancers, making DVL1 an important therapeutic target. mdpi.com

Furthermore, the design of prodrugs targeting GABA receptors represents another strategy in cancer therapy. napier.ac.uk Given that GABA has been found to have an inhibitory role in some cancers and that GABA receptors are upregulated in certain human tumors, developing agents that can be selectively activated in the tumor microenvironment to modulate these receptors is an area of active research. napier.ac.uk For example, halogenated derivatives of benzofuran (B130515) have shown cytotoxic potential against lung (A549) and liver (HepG2) cancer cell lines, inducing apoptosis and cell cycle arrest. nih.gov

Table 2: Anticancer Activity of Selected Derivatives in Cell Lines

Compound Class/DerivativeCell Line(s)Mechanism/ActivitySource
4-Aminobenzoic acid Schiff basesHepG2 (Hepatocellular carcinoma)Cytotoxicity (IC₅₀ ≥ 15.0 µM). nih.gov
Indole-2-carboxamide derivative (RS4690)HCT116 (Colon carcinoma)Inhibition of Dishevelled 1 (DVL1) in WNT pathway (EC₅₀ = 7.1 µM). mdpi.com
Halogenated benzofuran derivativesA549 (Lung), HepG2 (Liver)Induced pro-oxidative effects, apoptosis, and cell cycle arrest. nih.gov

Studies on Modulation of Specific Protein Targets and Cellular Processes (e.g., GPR54 agonistic activity, CFTR activity)

A review of the scientific literature indicates a lack of specific studies investigating this compound or its direct derivatives as modulators of G protein-coupled receptor 54 (GPR54) or the cystic fibrosis transmembrane conductance regulator (CFTR) protein. While the fields of GPR54 agonism (relevant to hormone regulation and cancer) and CFTR modulation (critical for cystic fibrosis treatment) are areas of intense research, this particular chemical entity has not been a primary focus of published studies in these contexts. Therefore, its activity and mechanism of action on these specific protein targets remain uncharacterized.

Role as an Unnatural Amino Acid in Biochemical Studies

Unnatural amino acids (UAAs) are valuable tools in chemical biology and drug discovery, used to create peptides with enhanced stability and novel functions. nih.gov this compound is a γ-amino acid analog, and similar structures have been successfully employed as building blocks in the synthesis of peptidomimetics.

A closely related compound, 4-amino-3-(aminomethyl)benzoic acid (AmAbz), has been synthesized and characterized as a novel trifunctional UAA. researchgate.net This molecule provides a scaffold for combinatorial chemistry and the synthesis of pseudopeptides. A key feature of AmAbz is the differential reactivity of its three functional groups: the carboxyl group, the aromatic amino group, and the benzylic amino group. Researchers have demonstrated that the benzylic amino group can be selectively protected with Boc or Fmoc groups, leaving the aromatic amine unreacted. researchgate.net This chemoselectivity is crucial as it allows for specific modifications, such as peptide bond formation at the carboxyl group or chain elongation at the benzylic amine, without needing to protect the aromatic amine. researchgate.net This property was leveraged in the solid-phase synthesis of a complex, branched pseudopeptide. researchgate.net

The principles demonstrated with AmAbz are directly applicable to this compound. The presence of the aminomethyl and carboxylic acid groups allows it to be incorporated into peptide chains, while the dimethyl-substituted aromatic ring provides a rigid, lipophilic element that can be used to probe or influence peptide structure and interactions. The use of such UAAs is a key strategy for developing peptide-based therapeutics with improved resistance to proteolytic degradation. mdpi.com

Design and Evaluation of Prodrug Strategies Using this compound as a Moiety

Prodrug design is a well-established strategy to overcome pharmacokinetic limitations of drugs, such as poor absorption or instability. nih.gov Given that this compound is a structural analog of gabapentin, the extensive research into gabapentin prodrugs provides a clear blueprint for potential strategies involving this molecule.

Gabapentin itself has low and variable oral absorption. nih.gov To address this, various prodrugs have been developed:

Targeting Transporters: Bile acid conjugates of gabapentin have been synthesized to target the human apical sodium-dependent bile acid transporter (hASBT). nih.gov Two monoanionic conjugates were shown to be high-affinity substrates for this transporter and were successfully converted back to gabapentin within cells, demonstrating the feasibility of this targeted delivery approach. nih.gov

Mutual Prodrugs: To enhance therapeutic effects, mutual prodrugs have been created. Gabapentin has been conjugated with NSAIDs via ester bonds to reduce the gastrointestinal side effects of the NSAID while aiming for a synergistic analgesic effect. mdpi.com Similarly, mutual prodrugs linking gabapentin and pregabalin, another GABA analog, have been synthesized and shown to be effective in animal models of neuropathic pain. nih.gov

Improving Lipophilicity: Ester prodrugs of gabapentin have been made with various antioxidants like thymol and eugenol. This strategy masks the polar carboxyl group, potentially improving membrane permeability, while adding the therapeutic benefits of the antioxidant promoiety. researchgate.net

Coordination Chemistry and Material Science Applications

Formation of Metal Complexes (e.g., Cadmium(II), Lanthanide) with 4-(Aminomethyl)-3,5-dimethylbenzoic acid as a Ligand

The unique structure of this compound, featuring both a carboxylic acid group and an aminomethyl group, allows it to act as a versatile ligand in the formation of metal complexes. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the aminomethyl group provides an additional site for coordination or for forming hydrogen bonds, which can influence the final structure of the complex.

The coordination of this compound with lanthanide ions is an area of interest due to the potential for creating luminescent materials. Aromatic carboxylic acid ligands are known to be effective "antenna" ligands for sensitizing lanthanide ion luminescence. The absorption of UV light by the organic ligand and subsequent energy transfer to the lanthanide ion can result in the characteristic sharp emission bands of the metal ion. The specific electronic properties of the 3,5-dimethyl-substituted aromatic ring are expected to influence the efficiency of this energy transfer process.

Structural Characterization of Metal-Organic Frameworks and Coordination Polymers

The use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers holds promise for the creation of materials with tailored structures and properties. The rigid nature of the benzene (B151609) ring, combined with the coordinating functional groups, allows for the construction of extended one-, two-, or three-dimensional networks.

The table below summarizes the expected coordination behavior of this compound in the formation of coordination polymers, based on the behavior of analogous ligands.

Functional GroupPotential Coordination ModesInfluence on Structure
Carboxylate (-COOH)Monodentate, Bidentate Chelating, Bidentate BridgingForms the primary linkages between metal centers, dictating the dimensionality of the framework.
Aminomethyl (-CH₂NH₂)Direct coordination to metal, Hydrogen bonding donorCan act as a secondary coordination site or direct the supramolecular assembly through hydrogen bonds.
3,5-Dimethyl groupsSteric influenceCan affect the packing of the ligands and the resulting porosity of the material.

Luminescent Properties of Lanthanide Complexes

Lanthanide complexes are renowned for their unique luminescent properties, including long-lived emission and sharp, line-like emission bands. The formation of lanthanide complexes with this compound is a promising route to new luminescent materials.

The "antenna effect" is the primary mechanism for lanthanide luminescence in these complexes. The process involves:

Absorption: The organic ligand absorbs incident light (typically in the UV region).

Intersystem Crossing: The ligand transitions from the excited singlet state to a lower-energy triplet state.

Energy Transfer: The energy is transferred from the ligand's triplet state to the f-orbitals of the lanthanide ion.

Emission: The excited lanthanide ion relaxes by emitting light at its characteristic wavelengths.

The efficiency of this process is highly dependent on the energy levels of the ligand's triplet state relative to the emissive level of the lanthanide ion. The substitution pattern on the aromatic ring of this compound will play a crucial role in tuning these energy levels.

Supramolecular Assembly Research and Self-Assembled Structures

Beyond the formation of strong coordination bonds, this compound is an excellent candidate for studies in supramolecular assembly. The presence of both hydrogen bond donors (the amino group) and acceptors (the carboxylate oxygen atoms) allows for the formation of intricate hydrogen-bonding networks.

Potential in Advanced Materials for Specific Research Applications

The unique characteristics of metal complexes and coordination polymers derived from this compound suggest their potential in a variety of advanced material applications. The luminescent properties of its lanthanide complexes could be exploited in the development of sensors, bio-imaging agents, and light-emitting devices.

The porous nature of MOFs constructed from this ligand could lead to applications in gas storage and separation, catalysis, and drug delivery. The ability to functionalize the amino group post-synthesis offers a pathway to tailor the properties of these materials for specific applications. For instance, the amine group could be modified to enhance selectivity for certain guest molecules or to act as a catalytic site. Further research in this area is needed to fully realize the potential of this versatile building block in the design of new functional materials.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the purity assessment and quantification of non-volatile and semi-volatile organic compounds like 4-(Aminomethyl)-3,5-dimethylbenzoic acid. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

A typical approach for analyzing benzoic acid derivatives involves reverse-phase (RP) chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. scielo.brijsr.net The separation of 3,5-dimethylbenzoic acid, a related structure, has been achieved using a simple mobile phase of acetonitrile, water, and an acid. sielc.com For enhanced peak shape and MS-compatibility, formic acid is a common mobile phase additive. scielo.brsielc.com The presence of both an acidic carboxylic group and a basic amino group in this compound makes it amphoteric, meaning the pH of the mobile phase will be a critical parameter in controlling its retention time and peak shape.

For highly sensitive and specific quantification, coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is the preferred method. ijsr.netnih.gov LC-MS allows for the determination of the compound based on its mass-to-charge ratio, providing excellent selectivity and enabling detection at trace levels. ijsr.net High-resolution mass spectrometry (LC-HRMS) can further be used for unambiguous identification and structural elucidation of the parent compound and any potential impurities or degradants. scielo.br

Below is a representative table outlining typical starting conditions for developing an HPLC or LC-MS method for the purity assessment of this compound, based on methods for analogous compounds.

ParameterTypical ConditionRationale / Comment
Column Reverse-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separation of moderately polar aromatic compounds. ijsr.netekb.eg
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and provides protons for positive-ion ESI-MS. scielo.br
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent providing good separation efficiency. scielo.brijsr.net
Elution Mode GradientAllows for efficient elution of the main compound and separation from impurities with different polarities. ekb.eg
Flow Rate 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.5 mL/min (UPLC)Standard flow rates for analytical scale columns.
Detection UV (e.g., 210-280 nm); MS/MS (MRM mode)UV detection is suitable for aromatic rings. MS/MS provides high sensitivity and specificity for quantification. ijsr.netekb.eg
Column Temperature 25 - 40 °CControlled temperature ensures reproducible retention times.

Application of Advanced Electrophoretic Methods

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. For compounds like this compound, which possess both acidic and basic functional groups, CE is a particularly suitable technique.

Research on the closely related compound, aminomethylbenzoic acid (PAMBA), has demonstrated the successful application of CE for its quantification. A sensitive and selective capillary electrophoresis method was developed for its determination in biological matrices. The optimized conditions involved using a phosphate (B84403) buffer at a slightly alkaline pH, under which the carboxylic acid group would be deprotonated (anionic) and the amino group would be neutral, allowing for effective and reproducible migration. This established method underscores the feasibility and power of CE for analyzing this class of compounds.

The key parameters and performance metrics from the study on aminomethylbenzoic acid are summarized in the table below, which would serve as an excellent starting point for method development for its 3,5-dimethyl analog.

ParameterCondition / ValueReference
Technique Capillary Zone Electrophoresis (CZE) sigmaaldrich.com
Running Buffer 25 mM Phosphate Solution sigmaaldrich.com
Buffer pH 8.5 sigmaaldrich.com
Separation Voltage 18 kV sigmaaldrich.com
Detection UV Detection at 216 nm sigmaaldrich.com
Linearity Range 3.13 - 150 µg/mL sigmaaldrich.com
Limit of Detection (LOD) 1.04 µg/mL sigmaaldrich.com

Development of Sensing and Detection Systems for Research Purposes

Beyond standard chromatographic and electrophoretic methods, the development of specialized sensing and detection systems can offer rapid, sensitive, and sometimes real-time analysis. For research applications, these systems can be valuable for high-throughput screening or specific interaction studies.

A highly sensitive flow-injection chemiluminescence (CL) method has been developed for the determination of the related compound, aminomethylbenzoic acid. This system is based on the inhibitory effect that the compound exerts on the chemiluminescence reaction between luminol (B1675438) and N-bromosuccinimide (NBS). The presence of the analyte quenches the light emission, and the decrease in CL intensity is directly proportional to its concentration. This approach provides excellent sensitivity, with detection limits reaching the nanogram per milliliter level.

The principle of this detection system could be adapted for this compound. The performance of such a system highlights the potential for developing highly sensitive analytical protocols for this molecule.

ParameterSpecificationReference
Detection Principle Inhibition of Luminol-NBS Chemiluminescence ijsr.net
Technique Flow-Injection Analysis (FIA) ijsr.net
Linear Range 2x10⁻⁸ to 1.0x10⁻⁶ g/mL ijsr.net
Detection Limit (3σ) 7.0x10⁻⁹ g/mL ijsr.net
Relative Standard Deviation (RSD) 2.6% (for 2.0x10⁻⁷ g/mL, n=11) ijsr.net

Additionally, the aromatic structure and amino functionality of aminobenzoic acids make them suitable candidates for integration into electrochemical sensors. For instance, 4-aminobenzoic acid has been electropolymerized onto electrode surfaces to create sensors for detecting other analytes, demonstrating the utility of this chemical scaffold in sensor design. Similar strategies could be explored for this compound to develop novel, purpose-built detection systems.

Future Research Directions and Translational Potential

Expanding Synthetic Utility and Green Chemistry Approaches

Future research into the synthesis of 4-(aminomethyl)-3,5-dimethylbenzoic acid and its derivatives should prioritize the adoption of green chemistry principles to enhance sustainability and efficiency. Traditional synthetic routes often rely on solvents such as N,N-dimethylformamide (DMF) which pose considerable environmental and safety concerns. semanticscholar.org A primary research goal is the replacement of these hazardous solvents with more benign alternatives. Studies have shown that solvents like ethyl acetate (B1210297) (EtOAc) can be highly effective for similar chemical transformations, offering high reaction conversions while being more environmentally friendly and cost-effective. unibo.it

ParameterTraditional ApproachGreen Chemistry ApproachPotential Advantage
SolventDMF, DCMEthyl Acetate (EtOAc), Dimethyl Carbonate (DMC)Reduced toxicity, lower environmental impact, cost-effective. semanticscholar.orgunibo.it
ReagentsCarbodiimides (e.g., DCC)Propane Phosphonic Acid Anhydride (T3P®), Mukaiyama's ReagentHigher efficiency, faster reactions, water-soluble by-products. semanticscholar.orgunibo.it
ProcessMulti-step with intermediate isolationOne-pot synthesis, catalytic processesIncreased efficiency, reduced waste and energy use. umb.edu

Deeper Mechanistic Elucidation of Biological Interactions

The structural similarity of this compound to other unnatural amino acids suggests its potential as a valuable building block for peptidomimetics and as a scaffold for developing new therapeutic agents. researchgate.net A critical area for future research is the detailed investigation of its interactions with biological targets at a molecular level. Analogous compounds have shown promise as inhibitors of enzymes like protein tyrosine phosphatases (PTPs), which are considered important therapeutic targets in diseases such as cancer and diabetes. researchgate.net

Future studies should employ biophysical and structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to determine the precise binding modes of this compound and its derivatives with target proteins. Understanding these interactions is crucial for structure-based drug design and the optimization of inhibitor potency and selectivity. Furthermore, exploring its use as a central scaffold in combinatorial chemistry could lead to the discovery of molecules that can disrupt specific protein-protein interactions, a key strategy in modern drug discovery. researchgate.networdpress.com

Exploration of Novel Material Science Applications

The bifunctional nature and rigid structure of this compound make it an attractive monomer for the synthesis of novel polymers and advanced materials. While direct applications are yet to be extensively explored, related aminobenzoic acid derivatives are utilized in the synthesis of organic luminescent and electrochemical materials. mdpi.com This suggests a promising avenue for future investigation.

Research should be directed towards incorporating this compound into polymers such as polyamides and polyesters. The specific arrangement of the functional groups could lead to materials with unique properties, including enhanced thermal stability, mechanical strength, or specific molecular recognition capabilities. The potential for this compound to act as a building block for creating ordered supramolecular structures through hydrogen bonding and aromatic stacking also warrants investigation for applications in nanotechnology and functional materials.

Potential Application AreaRelevant Structural FeatureResearch Objective
Specialty Polymers (Polyamides, Polyesters)Bifunctional (amino and carboxyl groups) on a rigid coreSynthesize and characterize polymers with enhanced thermal and mechanical properties.
Organic ElectronicsAromatic coreInvestigate potential for use in luminescent or electrochemical materials, similar to other aminobenzoic acids. mdpi.com
Supramolecular ChemistryDefined geometry and hydrogen bonding sitesExplore self-assembly into ordered structures for nanotechnology applications.

Integration into Advanced Drug Delivery Systems Research

Advanced drug delivery systems (DDS) aim to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites within the body. nih.gov The distinct carboxylic acid and aminomethyl functionalities on this compound make it an ideal candidate for integration into such systems as a linker or spacer molecule.

Future research should focus on using this compound to create polymer-drug conjugates (PDCs). nih.gov In a PDC, a therapeutic agent is covalently attached to a polymer carrier, which can enhance the drug's solubility, prolong its circulation time, and reduce systemic toxicity. mdpi.com The amino and carboxyl groups of this compound can be used for chemical conjugation to both the polymer backbone (e.g., polyethylene (B3416737) glycol or poly(glutamic acid)) and the active drug molecule. mdpi.comnih.gov This could lead to the development of more effective and safer nanomedicines for treating diseases like cancer. nih.gov

Drug Delivery StrategyRole of this compoundPotential Outcome
Polymer-Drug Conjugates (PDCs)Covalent linker between polymer carrier and drugImproved drug solubility, stability, and pharmacokinetics. nih.gov
Nanoparticle FunctionalizationSurface modification agent for nanocarriers like liposomesEnhanced targeting and cellular uptake. nih.gov
Prodrug DesignForms a cleavable bond with a drug, releasing it under specific physiological conditionsControlled and targeted drug release. nih.gov

High-Throughput Screening and Computational Design of New Derivatives

The core structure of this compound serves as an excellent starting point for the design and synthesis of large chemical libraries for drug discovery. manuscriptpoint.com High-throughput screening (HTS) and computational methods can accelerate the identification of novel bioactive compounds derived from this scaffold.

Future efforts should involve creating a virtual library of derivatives by computationally modifying the core structure with various functional groups. This library can then be subjected to diversity-based high-throughput virtual screening (D-HTVS) against the three-dimensional structures of various disease-relevant protein targets. nih.gov This in silico approach can predict binding affinities and identify the most promising candidates for chemical synthesis and subsequent in vitro testing. nih.gov This strategy streamlines the drug discovery process, saving time and resources by focusing on molecules with the highest probability of success. manuscriptpoint.com

StepDescriptionObjective
1. Library DesignUse the core scaffold to generate a large, diverse set of virtual derivatives.Explore a wide chemical space for potential biological activity. manuscriptpoint.com
2. High-Throughput Virtual Screening (HTVS)Computationally dock the virtual library against protein targets.Identify compounds with high predicted binding affinity. nih.gov
3. Hit Identification & PrioritizationAnalyze docking scores and interactions to select top candidates.Prioritize molecules for synthesis based on computational data. nih.gov
4. Synthesis and In Vitro ValidationSynthesize the prioritized compounds and test their biological activity.Confirm the computational predictions and identify lead compounds. benthamscience.com

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-3,5-dimethylbenzoic acid, and what reaction conditions optimize yield?

Methodological Answer: A practical approach involves coupling 3,5-dimethylbenzoic acid derivatives with aminomethyl groups via reductive amination or Ugi multicomponent reactions. For example:

  • Reductive Amination : React 3,5-dimethylbenzaldehyde with a protected aminomethyl reagent (e.g., Boc-aminomethyl boronic acid) under hydrogenation conditions (H₂/Pd-C) to introduce the aminomethyl group. Deprotection (e.g., TFA for Boc removal) yields the target compound .
  • Ugi Reaction : Combine 3,5-dimethylbenzoic acid, an aldehyde, an amine, and an isocyanide in ethanol with glacial acetic acid as a catalyst. Reflux for 4–6 hours, followed by solvent evaporation and purification via recrystallization (yield ~77% for analogous compounds) .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl groups at positions 3 and 5, aminomethyl at position 4). Expected shifts: aromatic protons at δ 6.8–7.2 ppm; methyl groups at δ 2.1–2.4 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS can verify molecular weight (e.g., predicted [M+H]⁺ at m/z 208.1) and fragmentation patterns. For GC-MS, derivatize with BSTFA to improve volatility .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .

Q. What strategies ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, amber vials to prevent oxidation of the aminomethyl group. Use desiccants to avoid hygroscopic degradation .
  • Buffered Solutions : Prepare solutions in slightly acidic conditions (pH 4–6) to stabilize the carboxylic acid and amine functionalities. Avoid prolonged exposure to light or high temperatures (>40°C) .

Q. How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS). For low solubility, employ cyclodextrin inclusion complexes or lipid-based nanoemulsions .
  • pH Adjustment : Increase solubility by deprotonating the carboxylic acid group in alkaline conditions (pH 8–9), though this may affect bioactivity .

Advanced Research Questions

Q. What methodologies are effective for analyzing the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Liver Microsomes : Incubate the compound with human or rat liver microsomes (1 mg/mL protein) at 37°C. Monitor depletion over time via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) using the formula t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the elimination rate constant .
  • Metabolite Identification : Use high-resolution Orbitrap MS to detect phase I (oxidation, deamination) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological Answer:

  • Derivative Synthesis : Modify substituents systematically (e.g., replace methyl groups with halogens or electron-withdrawing groups). Use Ugi or Suzuki-Miyaura coupling for diversification .
  • Biological Assays : Screen derivatives against target enzymes (e.g., thromboxane synthetase) using fluorometric or radiometric assays. For example, measure IC₅₀ values via competitive binding assays with recombinant enzymes .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to thromboxane synthetase (PDB: 5LQD). Prioritize poses with hydrogen bonds between the carboxylic acid group and Arg120 or Tyr385 .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., aminomethyl group as a nucleophile) and predict metabolic hotspots .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, pH in binding studies). Use positive controls (e.g., known thromboxane inhibitors) .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity, cell-based assays for functional activity) .

Q. What are the best practices for toxicity profiling in preclinical studies?

Methodological Answer:

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100. Use 5–500 μg/plate doses with/without metabolic activation (S9 fraction) .
  • hERG Assay : Evaluate cardiac risk via patch-clamp electrophysiology on HEK293 cells expressing hERG channels. Measure IC₅₀ for potassium current inhibition .

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